4-Ethoxy-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Ethoxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H8F3NO. It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a benzonitrile core. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-Ethoxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the ethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with a cyano group to form benzonitrile.
Ethoxylation and Trifluoromethylation: Introduction of ethoxy and trifluoromethyl groups under specific conditions.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-Ethoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Ethoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The ethoxy and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, leading to specific effects .
Comparison with Similar Compounds
4-Ethoxy-3-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzonitrile: Lacks the ethoxy group, which may result in different reactivity and applications.
4-Methoxy-3-(trifluoromethyl)benzonitrile: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
4-Ethoxy-3-(trifluoromethyl)benzonitrile is an aromatic compound characterized by an ethoxy group and a trifluoromethyl group attached to a benzonitrile framework. Its molecular formula is C10H8F3N. The unique electronic properties conferred by the trifluoromethyl group enhance its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science.
The presence of the trifluoromethyl group significantly influences the compound's electronic characteristics, which can enhance binding affinity to biological targets compared to non-fluorinated analogs. The ethoxy group contributes to the solubility and stability of the compound in various solvents, making it suitable for diverse applications.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including antibacterial, antiviral, and anticancer effects. The following sections summarize notable findings regarding the biological activity of this compound.
Antibacterial Activity
Studies have shown that similar trifluoromethyl-containing compounds possess significant antibacterial properties. For instance, compounds with a trifluoromethyl group have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Staphylococcus aureus. While specific data on this compound is limited, its structural similarities to known active compounds suggest potential antibacterial activity.
Anticancer Activity
Trifluoromethylated compounds have been explored for their anticancer properties. Research indicates that derivatives with similar structures have shown IC50 values lower than standard chemotherapeutics like Doxorubicin. For example, some compounds exhibited IC50 values in the range of 22.4 to 44.4 μM against various human cancer cell lines, indicating promising anticancer activity .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The electron-withdrawing nature of the trifluoromethyl group may enhance its binding affinity, potentially leading to modulation of enzyme activity or inhibition of receptor signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals insights into the potential biological activity of this compound.
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
4-Methoxy-3-(trifluoromethyl)benzonitrile | Methoxy instead of ethoxy | Anti-inflammatory activity |
4-Fluoro-3-(trifluoromethyl)benzonitrile | Fluoro instead of ethoxy | Enhanced reactivity due to fluorine |
4-Amino-3-(trifluoromethyl)benzonitrile | Amino group addition | Increased reactivity due to basicity |
This table illustrates how variations in substituents can lead to differing biological profiles, emphasizing the importance of further research on this compound.
Case Studies and Research Findings
Recent studies have highlighted the importance of trifluoromethyl groups in drug design. A review covering FDA-approved drugs containing trifluoromethyl groups noted their enhanced potency and selectivity for biological targets . Additionally, research into similar compounds has shown improved inhibition rates against various enzymes, suggesting that this compound may also exhibit similar properties.
Properties
IUPAC Name |
4-ethoxy-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHVMIHFKJWGPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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